1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone

Description

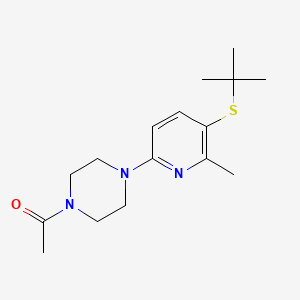

1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone is a piperazine-containing compound featuring a pyridine core substituted with a tert-butylthio group at position 5 and a methyl group at position 5. The piperazine-ethanone moiety is a common structural motif in medicinal chemistry, often associated with receptor binding and enzyme modulation.

Properties

Molecular Formula |

C16H25N3OS |

|---|---|

Molecular Weight |

307.5 g/mol |

IUPAC Name |

1-[4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C16H25N3OS/c1-12-14(21-16(3,4)5)6-7-15(17-12)19-10-8-18(9-11-19)13(2)20/h6-7H,8-11H2,1-5H3 |

InChI Key |

PEHIGKCGMMBSIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step procedures. One common approach includes the following steps:

Formation of the pyridine ring: The synthesis begins with the preparation of the 6-methylpyridin-2-yl moiety.

Introduction of the tert-butylthio group: This step involves the substitution reaction to introduce the tert-butylthio group at the 5-position of the pyridine ring.

Piperazine ring formation: The piperazine ring is then synthesized and attached to the pyridine moiety.

Final coupling: The final step involves coupling the piperazine derivative with ethanone under specific reaction conditions to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can modify the functional groups, such as reducing the ketone group to an alcohol.

Substitution: The tert-butylthio group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure characterized by:

- Piperazine Ring : Known for its versatility in drug design.

- Pyridine Derivative : The presence of a methyl and tert-butylthio group enhances its reactivity and biological activity.

- Molecular Formula : C14H23N3S

- Molecular Weight : Approximately 265.42 g/mol

Medicinal Chemistry

The compound is of particular interest due to its potential therapeutic effects, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that 1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone could lead to the development of new antibiotics.

Anticancer Research

Research indicates that this compound may possess anticancer properties:

- Mechanism of Action : Similar compounds have been observed to induce apoptosis in cancer cells through intrinsic pathways, which could be a potential mechanism for this compound .

Neuropharmacology

The piperazine moiety is often associated with neuroactive compounds:

- CNS Activity : There is ongoing research into the neuropharmacological effects of similar compounds, which may indicate potential applications in treating neurological disorders .

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacterial strains | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Potential CNS effects |

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of related compounds using serial dilution methods. Results indicated that several derivatives exhibited good activity compared to established antibiotics, highlighting the potential for this compound to serve as a lead molecule in antibiotic development .

Anticancer Activity

In vitro studies demonstrated that derivatives similar to the target compound showed significant cytotoxicity against breast cancer cell lines (e.g., BT-474). The IC50 values ranged from 15.6 to 23.9 µM, indicating promising anticancer activity .

Mechanism of Action

The mechanism of action of 1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing mood and behavior.

Comparison with Similar Compounds

Key Observations:

- The pyrimidin-4-ylethynyl group in ’s compound adds a planar, aromatic system conducive to π-π stacking in enzyme active sites, suggesting superior target binding compared to the target compound’s simpler substituents .

- Synthetic Complexity: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, analogous to ’s method using Cs₂CO₃ as a base.

Physicochemical Properties

- Lipophilicity : The tert-butylthio group (LogP ~3.5) increases lipophilicity compared to the nitro (LogP ~1.2) and pyrimidinyl (LogP ~2.8) groups, favoring blood-brain barrier penetration.

- Solubility : The nitro group in ’s compound enhances aqueous solubility via polarity, whereas the target compound may require formulation optimization for bioavailability.

Biological Activity

1-(4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazin-1-yl)ethanone, a compound featuring a piperazine ring and a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 265.42 g/mol. Its structural complexity, characterized by the presence of a tert-butylthio group and a piperazine moiety, contributes to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.42 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is hypothesized to act as an enzyme inhibitor or modulate receptor activities, influencing cellular signaling pathways. The tert-butylthio group may interact with thiol-containing proteins, while the piperazine structure can engage with neurotransmitter receptors.

Potential Biological Targets

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially affecting mood and cognition.

- Cell Signaling Pathways : The compound's structural features may influence various signaling cascades within cells.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Potential effectiveness against various bacterial strains.

- Antiviral Activity : Inhibition of viral replication in cell cultures.

- Anticancer Effects : Induction of apoptosis in cancer cell lines.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds, demonstrating that derivatives with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria. The presence of the tert-butylthio group was crucial for enhancing lipophilicity, which contributed to better membrane penetration.

Study 2: Anticancer Properties

In vitro studies on cancer cell lines showed that compounds with a piperazine ring exhibited cytotoxic effects by inducing apoptosis. This suggests potential therapeutic applications in oncology, particularly for tumors resistant to conventional therapies.

Research Findings

Recent findings indicate that modifications to the compound can enhance its biological activity. For instance, substituting different groups on the piperazine or pyridine rings can lead to derivatives with improved potency against specific targets.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.